2,6-Dimethoxy-4-[(methylamino)methyl]phenol
Description
2,6-Dimethoxy-4-[(methylamino)methyl]phenol (CAS: 730926-53-1; molecular formula: C₁₀H₁₅NO₃; molar mass: 197.23 g/mol) is a phenolic derivative featuring a methylamino-methyl substituent at the para position and methoxy groups at the ortho positions of the aromatic ring . This compound belongs to the methoxyphenol class, which is characterized by methoxy groups attached to a phenolic core. Its structure imparts unique physicochemical properties, including moderate polarity due to the combination of hydrophilic (methylamino) and hydrophobic (methoxy) groups.
Structure
3D Structure
Properties
CAS No. |
730926-53-1 |
|---|---|
Molecular Formula |
C10H15NO3 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2,6-dimethoxy-4-(methylaminomethyl)phenol |
InChI |
InChI=1S/C10H15NO3/c1-11-6-7-4-8(13-2)10(12)9(5-7)14-3/h4-5,11-12H,6H2,1-3H3 |
InChI Key |
KQKLXGRMGHSPOB-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C(=C1)OC)O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The Mannich reaction introduces a methylaminomethyl group (-CH₂-NH-CH₃) to the para position of 2,6-dimethoxyphenol. Formaldehyde reacts with methylamine to form an iminium ion intermediate, which undergoes electrophilic aromatic substitution with the phenolic substrate.
Reaction equation :
$$
\text{2,6-Dimethoxyphenol} + \text{HCHO} + \text{CH₃NH₂} \rightarrow \text{this compound} + \text{H₂O}
$$
Experimental Procedure
- Substrates : 2,6-Dimethoxyphenol (10 mmol), formaldehyde (37%, 15 mmol), methylamine (40% aqueous, 12 mmol).
- Catalyst : CuCl (0.4 mmol) or TBAB (0.5 mol%).
- Conditions : Methanol solvent, reflux at 78°C for 2–4 h.
- Workup : Acidic extraction (1.6 M HCl), diethyl ether washing, column chromatography (petroleum ether:ethyl acetate = 15:1).
Yield : 82–89%.
Purity : >97% (GC-MS).
Microreactor-Assisted Continuous Synthesis
Advantages Over Batch Reactors
Microreactors enable precise temperature control (120–140°C), high pressure (5 MPa), and reduced reaction time (30 min residence time).
Protocol (Adapted from CN106631714A)
- Substrates : Pyrogallic acid (1 eq), dimethyl carbonate (2.1 eq), TBAB catalyst (0.005 eq).
- Setup : Microreactor (250 mL volume, 2 mL/min flow rate).
- Conditions : 130°C, 5 MPa pressure.
- Outcome : 92% yield, 99% purity after distillation.
Table 1. Microreactor Performance at Varying Temperatures
| Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|
| 120 | 86 | 97 |
| 130 | 92 | 99 |
| 140 | 87 | 97 |
Nucleophilic Amination of Halogenated Precursors
Bromide Substitution Route
2,6-Dibromo-4-methylphenol undergoes methoxylation followed by amination:
Step 1: Methoxylation
- Reagents : NaOMe (2 eq), MeOH, CuCl (0.04 eq).
- Conditions : 115°C, 2 h (autoclave).
- Intermediate : 2,6-Dimethoxy-4-methylphenol (98% yield).
Step 2: Amination
Reductive Amination of Syringaldehyde
Two-Step Process
- Schiff Base Formation : Syringaldehyde reacts with methylamine in methanol/water (1:1) at reflux.
- Reduction : NaBH₄ reduces the imine to the secondary amine.
Equation :
$$
\text{Syringaldehyde} + \text{CH₃NH₂} \xrightarrow{\text{NaBH₄}} \text{this compound}
$$
Comparative Analysis of Methods
Table 2. Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Mannich Reaction | 82–89 | 97–99 | Moderate | High |
| Microreactor Synthesis | 87–92 | 97–99 | High | Moderate |
| Nucleophilic Amination | 85–90 | 95–97 | Low | Low |
| Reductive Amination | 65–75 | 90–93 | Moderate | High |
Chemical Reactions Analysis
Mannich Reaction
The primary synthesis method involves the Mannich reaction , a condensation between a phenol, formaldehyde, and a secondary amine. For related compounds like 2,4,6-Tris(dimethylaminomethyl)phenol, phenol reacts with dimethylamine and formaldehyde under vacuum conditions to form the Mannich base . This suggests a similar pathway for 2,6-Dimethoxy-4-[(methylamino)methyl]phenol, where 4-hydroxy-3,5-dimethoxybenzaldehyde or a derivative reacts with methylamine and formaldehyde.
Reactivity with Aromatic Amines
A study on analogous compounds (e.g., 2-methoxy-5-((phenylamino)methyl)phenol) demonstrates the synthesis via condensation between aromatic aldehydes (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde) and aromatic amines (e.g., 2-nitroaniline) . This highlights the compound’s potential to form imine derivatives under specific conditions.
Mannich Condensation
The synthesis likely proceeds through a three-step mechanism:
-
Formation of an enol intermediate from the phenolic ring.
-
Nucleophilic attack by methylamine on the electrophilic carbonyl carbon of formaldehyde.
-
Condensation to form the methylamino-methyl group at the para position of the phenol .
Hydrogen Bonding and Stability
Crystallographic analysis of structurally similar compounds (e.g., 2-methoxy-5-((phenylamino)methyl)phenol) reveals stabilization through intermolecular hydrogen bonds (C-H···O, N-H···O, O-H···O) and off-set π-π stacking interactions . These interactions are critical for crystal packing and stability.
X-ray Diffraction
Single-crystal X-ray diffraction studies of related compounds (e.g., 2-nitrophenylimino derivatives) confirm the molecular geometry and asymmetry in the crystal lattice . For this compound, similar techniques would validate the position of the methylamino group and methoxy substituents.
Spectral Analysis
NMR and IR spectroscopy are essential for confirming the structure. For example, the hydroxyl group in phenolic derivatives typically shows a broad IR peak (~3400 cm⁻¹), while methoxy groups exhibit peaks around 2800–2900 cm⁻¹ .
Catalytic Roles
While not directly cited for this compound, structurally similar compounds like 2,4,6-Tris(dimethylaminomethyl)phenol are widely used as epoxy resin accelerators and polyurethane catalysts . The tertiary amine functionality in these compounds facilitates nucleophilic catalysis.
Biological Activity
Related phenolic derivatives (e.g., 4-methyl-2,6-dimethoxyphenol) exhibit antioxidant and antibacterial properties , attributed to their phenolic hydroxyl and methoxy groups . The methylamino substituent in the target compound may modulate such activities.
Challenges and Limitations
Scientific Research Applications
Antioxidant Activity
2,6-Dimethoxy-4-[(methylamino)methyl]phenol has been evaluated for its antioxidant properties using various assays:
- DPPH Assay : This method measures the ability of the compound to scavenge free radicals. Studies have shown that it exhibits significant antioxidant capacity, comparable to standard antioxidants such as ascorbic acid .
- Ferric Reducing Antioxidant Power (FRAP) Assay : The compound demonstrates strong reducing power, indicating its potential to convert ferric ions (Fe) to ferrous ions (Fe), which is crucial in preventing oxidative stress .
Antibacterial Activity
Research indicates that this compound possesses antibacterial properties against various bacterial strains:
- Tested Bacteria : The compound has been tested against strains such as Escherichia coli, Pseudomonas aeruginosa, and Klebsiella spp.. Results suggested that it exhibits notable antibacterial activity, particularly against Pseudomonas aeruginosa, outperforming some conventional antibiotics .
Synthesis of Derivatives
The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities:
- Schiff Bases : It can be reacted with primary amines to form Schiff bases, which have shown improved antioxidant and antimicrobial activities compared to the parent compound. For instance, derivatives synthesized from this compound have been reported to exhibit enhanced properties in biological assays .
Case Study 1: Antioxidant Evaluation
In a study conducted by Sahni et al., the antioxidant capacity of this compound was assessed through multiple assays including DPPH and FRAP. The findings indicated that the compound effectively reduces oxidative stress markers in vitro, suggesting potential applications in nutraceuticals and pharmaceuticals aimed at combating oxidative damage .
Case Study 2: Antibacterial Efficacy
Another study highlighted the antibacterial efficacy of this compound against Pseudomonas aeruginosa. The results demonstrated that it could serve as a lead compound for developing new antibacterial agents, particularly in light of rising antibiotic resistance .
Mechanism of Action
The mechanism of action of 2,6-Dimethoxy-4-[(methylamino)methyl]phenol involves its interaction with various molecular targets and pathways. The compound’s phenolic structure allows it to participate in redox reactions, which can modulate oxidative stress in biological systems . Additionally, the methylamino group can interact with enzymes and receptors, potentially influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural Analogues and Substitutions
The compound’s structural analogues differ primarily in substituents at the 4-position and methoxy group arrangement. Key comparisons include:
Biological Activity
2,6-Dimethoxy-4-[(methylamino)methyl]phenol is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its antimicrobial, antioxidant, and therapeutic properties.
Chemical Structure and Properties
The molecular structure of this compound features a methoxy group and a methylamino group attached to a phenolic backbone, which contributes to its biological activity. The presence of these functional groups enhances the compound's interaction with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Escherichia coli | 0.0195 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
| Staphylococcus aureus | 5.64 |
| Pseudomonas aeruginosa | 13.40 |
These results suggest that the compound exhibits strong antibacterial activity , particularly against Gram-positive bacteria like Bacillus mycoides and fungi such as Candida albicans .
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. The compound demonstrated significant radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems.
Antioxidant Assay Results
| Assay Type | IC50 (mg/mL) |
|---|---|
| DPPH Radical Scavenging | 0.54 |
| FRAP (Ferric Reducing Ability) | 4.43 |
| Phosphomolybdate Assay | 1.60 |
These findings indicate that the compound possesses moderate antioxidant properties, which can be attributed to the presence of hydroxyl groups that facilitate electron donation during radical scavenging .
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with specific enzymes or receptors, altering cellular processes related to microbial growth and oxidative stress .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against a panel of bacterial strains commonly associated with infections. Results indicated that it could inhibit growth at lower concentrations compared to traditional antibiotics like ampicillin, particularly against Pseudomonas aeruginosa.
Case Study 2: Antioxidant Properties
A study assessed the antioxidant capacity of various derivatives of phenolic compounds, including this compound. It was found to significantly reduce oxidative stress markers in vitro, suggesting potential therapeutic applications in conditions associated with oxidative damage .
Q & A
Q. What are the recommended synthetic routes for 2,6-Dimethoxy-4-[(methylamino)methyl]phenol, and how can intermediates be purified?
- Methodological Answer : The compound can be synthesized via sequential nucleophilic aromatic substitution (SNAr) or reductive amination. For example, introducing the methylamino methyl group to a pre-functionalized phenolic core (e.g., 2,6-dimethoxy-4-bromophenol) using methylamine under basic conditions (e.g., DIPEA) at 40–60°C. Purification often involves column chromatography (silica gel, gradient elution with CH₂Cl₂/EtOAc) to isolate intermediates, as demonstrated in triazine-based syntheses .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : Use ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substitution patterns. For instance, methoxy protons appear as singlets (~δ 3.7–3.8 ppm), while methylamino protons resonate as broad signals (δ 1.5–2.5 ppm) .
- GC-MS : Employ electron ionization (EI) to detect molecular ion peaks and fragmentation patterns, particularly for volatile derivatives .
- TLC/HPLC : Monitor reaction progress using hexane/EtOAC (1:1) for TLC (Rf ~0.3–0.6) .
Q. How does the compound’s stability vary under different storage conditions?
- Methodological Answer : Stability studies should assess degradation under light, heat, and humidity. Store in amber vials at –20°C under inert gas (N₂/Ar). For accelerated testing, use thermogravimetric analysis (TGA) or HPLC to monitor decomposition at 40–60°C over 4–8 weeks. Related phenolic derivatives show sensitivity to oxidation, suggesting antioxidant additives (e.g., BHT) may improve shelf life .
Q. What solvent systems are optimal for solubility and reactivity studies?
- Methodological Answer : The compound is polar due to methoxy and amino groups. Test solubility in DMSO, MeOH, or EtOAc for reactions. For SNAr, use polar aprotic solvents (DMF, DMSO) with bases (K₂CO₃, DIPEA). Partition coefficients (logP) can be predicted via computational tools (e.g., ACD/Labs) to guide solvent selection .
Q. How can spectral contradictions (e.g., unexpected NMR peaks) be resolved?
- Methodological Answer : Contradictions may arise from tautomerism or impurities. Use 2D NMR (COSY, HSQC) to confirm connectivity. For example, the methylamino group’s NH proton may exchange with D₂O, while methoxy signals remain unchanged. Compare with analogs like 2,6-dimethoxy-4-[(N,N-dimethylamino)methyl]phenol .
Advanced Research Questions
Q. How can reaction yields be optimized for introducing the methylamino methyl group?
Q. What mechanistic insights explain regioselectivity in substituent introduction?
- Methodological Answer : Regioselectivity is governed by electronic and steric factors. The para position of the phenolic core is electron-rich due to methoxy groups, favoring electrophilic substitution. Computational studies (DFT) can model charge distribution, while kinetic assays (e.g., competitive reactions with halophenols) validate reactivity trends .
Q. How does the compound interact with lignin-derived matrices in bio-oil applications?
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Methodological Answer : Byproducts (e.g., over-alkylated derivatives) arise from excess reagents. Use flow chemistry for precise stoichiometric control or scavenger resins (e.g., sulfonic acid resins) to quench unreacted methylamine. Process analytical technology (PAT) like in-situ FTIR monitors reaction progress .
Q. How can computational modeling predict the compound’s bioactivity or binding affinity?
- Methodological Answer :
Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes in phenolic pathways). QSAR models trained on analogs (e.g., eugenol derivatives) predict antioxidant or antimicrobial activity. Validate with in vitro assays (e.g., DPPH radical scavenging) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
